![molecular formula C16H16N2O B091824 [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 428856-23-9](/img/structure/B91824.png)
[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol
Description
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a methanol (-CH₂OH) group at the 2-position and a 4-methylbenzyl substituent at the 1-position of the benzimidazole core.
Propriétés
IUPAC Name |
[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWWVTNFOCMXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353841 | |
Record name | [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428856-23-9 | |
Record name | [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 428856-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Formation of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of benzene-1,2-diamine with carboxylic acid derivatives. A modified protocol involves refluxing benzene-1,2-diamine (0.1 mol) with 2-chloroacetic acid (0.1 mol) in 4 N HCl at 100°C for 3 hours, yielding 2-chloromethyl benzimidazole after neutralization and recrystallization.
Reaction Scheme:
This intermediate serves as the precursor for subsequent functionalization.
Alkylation to Introduce the 4-Methylbenzyl Group
Alkylation at the 1-position is achieved using 4-methylbenzyl bromide under phase-transfer conditions. A patent-disclosed method employs quaternary ammonium salts (e.g., tetrabutylammonium bromide) as catalysts, with NaOH as a base.
Optimized Conditions:
-
Molar Ratio: 1:12 (benzimidazole-to-4-methylbenzyl bromide)
-
Catalyst: Tetrabutylammonium bromide (0.6–0.7 mol%)
-
Temperature: 80–90°C
-
Time: 3–8 hours
Example Procedure:
Hydroxymethylation at the 2-Position
The chloromethyl group at the 2-position is hydrolyzed to methanol using aqueous KOH. A solution of the alkylated intermediate (0.01 mol) and KOH (0.01 mol) in ethanol is stirred at room temperature for 2–3 hours, followed by ice quenching and filtration.
Reaction Mechanism:
Key Spectral Data:
Optimization of Reaction Conditions
Temperature and Time Effects
Elevated temperatures (80–90°C) reduce reaction times from 8 hours to 3 hours without compromising yield. Prolonged heating beyond 8 hours promotes decomposition, lowering yields by 12–15%.
Catalysts and Solvents
Quaternary ammonium salts enhance solubility of ionic intermediates, improving reaction rates. Ethanol is preferred for its balance of polarity and low toxicity, though the patent reports using excess haloalkane as a solvent to minimize waste.
Molar Ratios and Yield Optimization
Table 1. Alkylation Efficiency Under Varied Conditions
Haloalkane | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
4-Methylbenzyl Bromide | 0.6 mol% | 80 | 8 | 83 |
4-Methylbenzyl Chloride | 0.7 mol% | 90 | 3 | 78 |
4-Methylbenzyl Iodide | 0.5 mol% | 70 | 6 | 81 |
Data adapted from patent examples.
Industrial-Scale Production Considerations
The disclosed alkylation method is scalable, utilizing continuous flow reactors to maintain temperature control and reduce solvent waste. Key industrial advantages include:
-
Low Toxicity: Avoids sodium hydride and anhydrous conditions.
-
Environmental Compliance: Halogenated solvents replaced by ethanol or haloalkane excess.
-
Cost Efficiency: Catalyst recovery via filtration reduces operational costs.
Analytical Characterization Techniques
Analyse Des Réactions Chimiques
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids.
Key Reagents & Conditions
-
Dess-Martin Periodinane : Converts primary alcohols to aldehydes in dichloromethane at 4°C (70–86% yield) .
-
Ru(bpbp)(pydic)/H₂O₂ : Catalyzes oxidation to aldehydes at 50°C (70% yield) .
-
MnO₂ : Oxidizes alcohols in dichloromethane at 40°C (efficient for gram-scale reactions) .
Products
-
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanal (aldehyde) .
-
1H-Benzimidazole-2-carboxylic acid (under strong oxidative conditions).
Reduction Reactions
The benzimidazole ring or substituents can be reduced under specific conditions.
Key Reagents & Conditions
-
NaBH₄/LiAlH₄ : Reduces carbonyl groups to alcohols but typically leaves the benzimidazole ring intact.
-
H₂/Pd-C : Hydrogenation of the benzimidazole ring is possible but requires high pressure and temperature.
Products
-
Tetrahydrobenzimidazole derivatives (via ring reduction).
Substitution Reactions
Electrophilic substitution occurs at the benzimidazole ring, influenced by the 4-methylbenzyl group.
Key Reagents & Conditions
-
Halogens (Br₂/Cl₂) : Halogenation at positions 5 or 6 of the benzimidazole ring under acidic conditions.
-
Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at electron-rich positions.
Products
-
5-Bromo-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol .
-
6-Nitro derivatives (minor products due to steric hindrance from the 4-methyl group).
Comparative Reactivity
The 4-methylbenzyl substituent impacts reactivity compared to analogs:
Mechanistic Insights
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Agents: Due to its benzimidazole core, it may exhibit antimicrobial properties and can be explored as a potential drug candidate.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: The compound can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry:
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its stable aromatic structure.
Agriculture: Potential use as a fungicide or pesticide.
Mécanisme D'action
The mechanism by which [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Antimicrobial Action: It can disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on benzimidazole derivatives with variations in substituents, functional groups, and physicochemical properties. Key differences in electronic effects, hydrogen bonding, and biological relevance are highlighted.
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Electron-donating groups (e.g., 4-methylbenzyl) enhance lipophilicity and stability, while electron-withdrawing groups (e.g., fluorine, chlorine) improve metabolic resistance and alter electronic density on the benzimidazole core .
- The methanol group in this compound distinguishes it from non-hydroxylated analogs, enabling hydrogen bonding critical for crystal packing or target interactions .
Hydrogen Bonding and Crystallographic Behavior
- Crystal Packing: In (-)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol (), O—H···N and O—H···O hydrogen bonds form chains along the [010] direction. Similar hydrogen-bonding networks are expected for this compound, given its hydroxyl group .
- Comparison with Non-Hydroxylated Analogs: Compounds lacking hydroxyl groups (e.g., 1-benzyl-2-phenyl-1H-benzimidazole in ) rely on weaker van der Waals interactions, resulting in lower melting points and altered solubility profiles .
Activité Biologique
Overview
[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazoles are known for their roles in medicinal chemistry, particularly in the development of various therapeutic agents due to their ability to interact with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzimidazole core substituted with a 4-methylbenzyl group and a hydroxymethyl group. This unique structure enhances its solubility and interaction with biological targets compared to simpler benzimidazole derivatives.
Feature | Description |
---|---|
Chemical Formula | C15H16N2O |
Molecular Weight | 240.30 g/mol |
Functional Groups | Benzimidazole, hydroxymethyl, aromatic |
The primary mechanism of action for this compound involves its interaction with various molecular targets:
- Tubulin Binding : Similar to other benzimidazole compounds, it is hypothesized to bind to tubulin proteins, disrupting microtubule dynamics and affecting cell division pathways .
- Topoisomerase Inhibition : Research indicates that benzimidazole derivatives can act as inhibitors of topoisomerase II by blocking the ATP binding site, leading to apoptosis in cancer cells .
- Antimicrobial Activity : This compound exhibits potential antimicrobial properties against various pathogens by inhibiting critical enzymatic functions necessary for microbial survival .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : The compound showed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and LNCaP (prostate cancer). The IC50 values observed were comparable or superior to established chemotherapeutic agents like etoposide .
Cell Line | IC50 (µM) | Comparison with Etoposide |
---|---|---|
A549 | 2.75 | 4-fold increase |
LNCaP | 2.86 | Not specified |
- Mechanistic Insights : The anti-proliferative effects were linked to the inhibition of clonogenic survival and migration in treated cells, suggesting a multi-faceted mechanism involving both apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentrations (MICs) : Studies reported MIC values ranging from 16 µg/mL to 1 µg/mL against various Gram-positive and Gram-negative bacteria. These results indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study investigating the effects of this compound on A549 lung cancer cells, researchers treated cells with varying concentrations of the compound over 24 hours. Results indicated a dose-dependent decrease in cell viability, with significant reductions observed at concentrations above 1 µM.
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent against infections caused by these pathogens.
Q & A
Q. What are common synthetic routes for [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol?
The synthesis typically involves condensation reactions between substituted benzimidazole precursors and appropriate alkylating agents. For example:
- Step 1 : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Alkylation at the N1 position using 4-methylbenzyl chloride in a polar solvent (e.g., dichloromethane) with a base (e.g., MgSO₄) to enhance regioselectivity .
- Step 3 : Hydroxymethylation at the C2 position via nucleophilic substitution or oxidation of a methyl group .
Key parameters include reaction temperature (e.g., reflux conditions), solvent choice (methanol/dichloromethane mixtures for crystallization), and purification via recrystallization .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Employ SHELXL for least-squares refinement, accounting for disordered solvent molecules (e.g., methanol) using the SUMP command to constrain occupancies .
- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and validate geometry using tools like WinGX/ORTEP .
Advanced Research Questions
Q. How can researchers address solvent disorder in the crystallographic refinement of this compound?
Disordered solvent molecules (e.g., methanol) require specialized refinement strategies:
- Multi-Position Modeling : Assign partial occupancies (e.g., 0.506, 0.373, 0.249) to disordered solvent sites and refine using constraints to maintain total occupancy = 1.0 .
- Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) for non-H atoms and isotropic ADPs for H atoms .
- Validation Tools : Use the SQUEEZE algorithm in PLATON to model diffuse solvent contributions in cases of severe disorder .
Q. What strategies are effective in analyzing the hydrogen bonding network to predict molecular interactions?
Hydrogen bonding governs crystal packing and supramolecular assembly:
- Geometric Analysis : Measure donor-acceptor distances (e.g., O—H⋯O: 2.6–3.0 Å) and angles (>120°) from SCXRD data .
- Graph Set Analysis : Classify motifs (e.g., S(5) rings for intramolecular H-bonds) to identify recurring interaction patterns .
- Computational Validation : Compare experimental H-bond geometries with DFT-optimized structures to assess thermodynamic stability .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., NMR vs. MS) arise from dynamic processes or impurities:
- Dynamic NMR : Perform variable-temperature ¹H-NMR to detect tautomerism or rotational barriers in the benzimidazole ring .
- High-Resolution MS : Use ESI-TOF HRMS to confirm molecular ions (e.g., m/z 412.53 for C₂₂H₂₀N₂O₄·1.13CH₄O) and rule out adducts .
- Complementary Techniques : Pair LC-MS with IR spectroscopy (e.g., C=N stretch at ~1600 cm⁻¹) to cross-validate functional groups .
Q. How do substituents at the benzyl group influence biological activity?
Structure-activity relationship (SAR) studies reveal key trends:
- Electron-Withdrawing Groups : Enhance antimicrobial activity by increasing electrophilicity at the benzimidazole core .
- Hydrophobic Substituents : 4-Methylbenzyl improves membrane permeability, as seen in Gram-negative bacterial assays .
- Steric Effects : Bulky substituents reduce activity by hindering target binding; optimize via molecular docking simulations .
Methodological Considerations
- Crystallographic Software : Use SHELX (refinement), WinGX (visualization), and PLATON (validation) .
- Synthetic Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 2:1 molar ratio of o-vanillin to o-phenylenediamine) .
- Data Reproducibility : Report BASF ratios (e.g., 0.917/0.083 for twinned crystals) and H-bond geometries with estimated standard deviations .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.